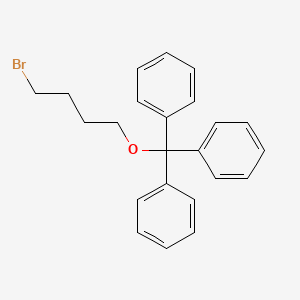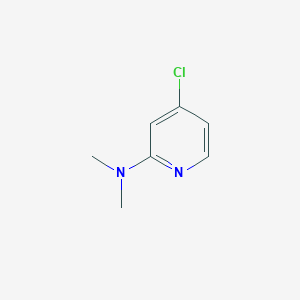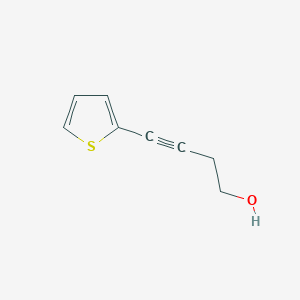![molecular formula C11H14ClN B1365382 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616201-80-0](/img/structure/B1365382.png)
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Overview
Description
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a highly selective 5-HT2C receptor agonist developed for the treatment of obesity .
Synthesis Analysis
The synthesis of this compound involves the use of epoxide/chiral epoxide . There are several methods for its synthesis, including the use of chloro-phenethylamine as a starting material, the reaction with 2-chloropropionyl chloride, then by Friedel-Crafts alkylation, reductive splitting .Molecular Structure Analysis
The molecular structure of this compound is represented by the following structure . It is a heterocyclic compound containing seven-membered rings having one nitrogen atom as the only ring hetero atom condensed with carbocyclic rings or ring systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reduction, chlorination, and Friedel-Crafts alkylation .Physical and Chemical Properties Analysis
The empirical formula of this compound is C11H14ClN·HCl, and its molecular weight is 232.15 . It is a white to beige powder that is soluble in water .Scientific Research Applications
Synthesis and Structural Analysis Tetrahydro-1H-benzo[d]azepine compounds, including derivatives of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, have been synthesized and structurally characterized through X-ray diffraction and other analytical methods. For instance, the synthesis and X-ray diffraction data of related compounds like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol have been detailed, indicating their crystallization in specific systems and providing refined unit-cell parameters (Macías et al., 2011).
Conformational Analysis The conformational state of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (lorcaserin) in water has been determined, revealing a conformational equilibrium of two crown-chair forms. This research highlights the molecular behavior of such compounds in aqueous environments, which is essential for understanding their potential interactions and applications (Trigo-Mourino et al., 2013).
Chemical Modifications and Derivatives Various chemical modifications and the synthesis of derivatives have been explored to enhance the properties and potential applications of tetrahydro-1H-benzo[d]azepine compounds. For instance, studies have reported on the synthesis and characterization of 7-sulfamoyl-substituted 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepines, indicating potential therapeutic applications (Dorogov et al., 2006).
Molecular and Supramolecular Structures Research on molecular and supramolecular structures of benzazepine derivatives, including 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines, has been conducted. These studies are significant for understanding the chemical behavior and potential applications of these compounds in various scientific and pharmaceutical contexts (Acosta et al., 2015).
Mechanism of Action
Target of Action
Lorcaserin A, also known as 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine or simply Lorcaserin, primarily targets the serotonin 2C receptor (5-HT2C) . This receptor plays a crucial role in regulating appetite and satiety, making it a key target for weight management .
Mode of Action
Lorcaserin is a highly selective agonist for the 5-HT2C receptor . By selectively activating these receptors, particularly those located in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, lorcaserin promotes satiety and reduces food intake .
Biochemical Pathways
It is believed that the drug’s activation of 5-ht2c receptors stimulates pro-opiomelanocortin (pomc) neurons in the arcuate nucleus of the hypothalamus . This leads to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing inactive compounds . The major metabolite circulating in the plasma is Lorcaserin sulfamate (M1), and N-carbamoyl glucuronide lorcaserin (M5) is the major metabolite in urine . The exact bioavailability of lorcaserin is unknown, but absorption is virtually complete, as 92% of the radioactivity can be recovered in urine after oral intake of a radiolabeled dose .
Result of Action
The activation of 5-HT2C receptors by lorcaserin leads to a decrease in food consumption and promotes weight loss . It has been shown to reduce body weight in animal models of obesity . In clinical studies, lorcaserin has produced a dose-dependent weight loss over a 12-week period .
Action Environment
The efficacy and stability of lorcaserin can be influenced by various environmental factors. For instance, lorcaserin is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities . This suggests that lifestyle modifications can enhance the drug’s effectiveness.
Biochemical Analysis
Biochemical Properties
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine interacts primarily with the serotonin 5-HT2C receptors. These receptors are G protein-coupled receptors that play a crucial role in regulating mood, appetite, and other physiological processes. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This interaction is highly selective, with minimal binding to other serotonin receptor subtypes .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating the 5-HT2C receptors, the compound modulates the release of neurotransmitters such as dopamine and norepinephrine, which are critical for maintaining mood and appetite balance . Additionally, it has been shown to reduce food intake and body weight in animal models, highlighting its potential as an anti-obesity agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT2C receptors. This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades. These cascades involve the activation of phospholipase C, which increases the production of inositol triphosphate and diacylglycerol, ultimately resulting in the release of calcium ions from intracellular stores . This increase in intracellular calcium levels is crucial for various cellular functions, including neurotransmitter release and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization. Studies have shown that chronic administration of the compound leads to sustained reductions in food intake and body weight in animal models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces food intake and body weight without significant adverse effects . At higher doses, it can cause toxic effects, including cardiovascular issues and behavioral changes. The threshold for these adverse effects varies among different animal species, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The compound’s metabolism can influence its efficacy and safety profile, necessitating thorough pharmacokinetic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This distribution pattern is critical for its therapeutic effects on central nervous system disorders.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and membrane-bound organelles. The compound’s activity is influenced by its localization, as it needs to be in proximity to the 5-HT2C receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, further modulating its activity and function.
Properties
IUPAC Name |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440335, DTXSID30861560 | |
| Record name | Lorcaserin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616201-80-0 | |
| Record name | Lorcaserin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


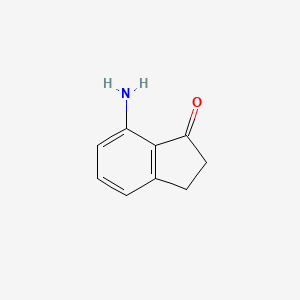
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365308.png)
![4-(9-fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365311.png)

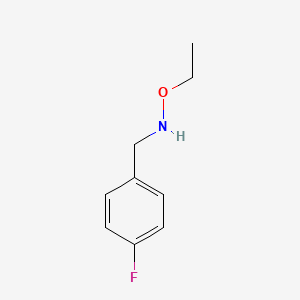

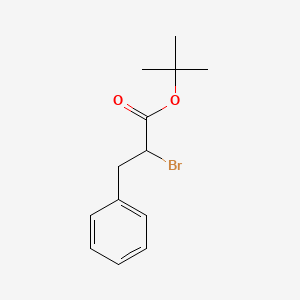
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)
